A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthetic routes, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices and to provide self-validating protocols, grounded in authoritative references.
Core Chemical Identity and Physicochemical Properties
cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative distinguished by the presence of a hydroxyl group and an aminomethyl group in a cis-1,4 substitution pattern on the cyclohexane ring.[1] This specific spatial arrangement is crucial as the cyclohexane ring predominantly adopts a stable chair conformation, which dictates the molecule's physical properties, reactivity, and biological interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and research applications.
The molecule's structure, featuring both a primary amine and a primary alcohol, allows it to act as a versatile building block in organic synthesis. The amine functionality can participate in hydrogen bonding and electrostatic interactions with biological targets, making it a valuable scaffold for investigating enzyme mechanisms and protein-ligand interactions.[1]
Table 1: Key Chemical and Physical Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | (4-aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |
| CAS Number | 1236132-25-4 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 193-200 °C | [2] |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Industrial Production
The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride is a critical process for ensuring high purity and stereochemical integrity, which are paramount for its applications, particularly in drug development.
Established Laboratory-Scale Synthesis
A prevalent laboratory method involves the stereoselective reduction of a suitable precursor, followed by salt formation. A common route starts from cyclohexanone oxime, proceeding through a bicyclic intermediate which is then hydrogenated.
Step-by-Step Protocol:
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Formation of the Bicyclic Intermediate: Cyclohexanone oxime is reacted with tert-butyl hypochlorite in a mixture of methylene chloride and ethanol at 0°C. The resulting solution is then cooled, and 1,3-cyclohexadiene is added. This mixture is stored at a low temperature for several days to form the 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride intermediate.[4]
-
Catalytic Hydrogenation: The bicyclic intermediate is subjected to catalytic hydrogenation using a platinum oxide catalyst under hydrogen pressure.[4] This step reduces the double bond and opens the bicyclic ring structure to yield the desired cis-aminocyclohexanol backbone.
-
Salt Formation and Purification: After the hydrogenation is complete, the catalyst is removed by filtration. Hydrochloric acid (typically a solution in dioxane) is added to the filtrate to precipitate the hydrochloride salt.[4]
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as isopropanol, to yield the purified cis-4-(Aminomethyl)cyclohexanol hydrochloride.[4]
The choice of a platinum-based catalyst and specific reaction conditions is crucial for achieving high cis-selectivity. The hydrogenation of the bicyclic intermediate is directed by the catalyst surface, leading to the preferential formation of the cis isomer.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for cis-4-(Aminomethyl)cyclohexanol hydrochloride.
Industrial Manufacturing
Industrial-scale production of this compound generally employs similar synthetic principles but is optimized for yield, cost-effectiveness, and safety.[1] This involves process intensification, catalyst recycling, and the use of large-scale reaction vessels and purification equipment.
Applications in Scientific Research and Drug Development
The unique structural characteristics of cis-4-(Aminomethyl)cyclohexanol hydrochloride make it a valuable molecule in various scientific domains.
Medicinal Chemistry and Drug Discovery
-
Synthetic Intermediate: Its primary and most significant application is as a key intermediate in the synthesis of pharmaceuticals. It is notably used in the production of mucolytic agents, such as ambroxol hydrochloride, and related compounds.[1]
-
Antihypertensive Agent Development: Research has indicated its potential as a precursor in the development of novel antihypertensive drugs.[1][5] The molecule may serve as a scaffold to interact with enzymes or receptors involved in blood pressure regulation.[1]
-
Enzyme and Receptor Studies: The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) groups allows it to probe the active sites of enzymes and receptors. This makes it a useful tool for structure-activity relationship (SAR) studies and for understanding protein-ligand interactions.[1] The cis-configuration imposes specific spatial constraints that can lead to higher binding affinities compared to its trans-isomer in certain biological targets, such as norepinephrine reuptake inhibitors.[1]
Functional Group Variants in Research
A closely related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, which features a carboxylic acid instead of a hydroxyl group, is also a significant research chemical. This variant is used in peptide-mimetic drug design and as a precursor to antifibrinolytic agents and thrombin inhibitors.[1][3] Its structural similarity to tranexamic acid, a known antifibrinolytic, highlights the therapeutic potential of this molecular backbone.[3][6]
Polymer Chemistry
In the field of materials science, this compound is investigated for its utility in polymer production.[1] Its bifunctional nature allows it to act as a monomer in the synthesis of specialty polyamides and polyesters, where the rigid cyclohexane ring can impart enhanced thermal stability and mechanical properties to the resulting polymers.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of cis-4-(Aminomethyl)cyclohexanol hydrochloride are essential to ensure laboratory safety.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use respiratory protection. | [7][8][9] |
| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7][8][10] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended storage is between 2-8°C. | [2][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [7][8] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [8] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [7][8] |
| First Aid (Ingestion) | Rinse mouth and get medical help. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |
The compound is classified as an acute oral toxicant (Category 4) and can cause serious eye damage.[2][7] It may also cause skin and respiratory irritation.[1][8]
Conclusion
cis-4-(Aminomethyl)cyclohexanol hydrochloride stands out as a strategically important chemical entity. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex molecules in medicinal chemistry and for the development of advanced polymers. A thorough understanding of its properties, synthetic pathways, and handling requirements is crucial for leveraging its full potential in research and development, paving the way for innovations in therapeutics and materials science.
References
- cis-4-(Aminomethyl)cyclohexanol hydrochloride | 1236132-25-4. Benchchem.
- cis-4-Amino-cyclohexanol hydrochloride 97%. Sigma-Aldrich.
- cis-4-Aminocyclohexanol hydrochloride - Safety D
- cis-4-Aminocyclohexanol hydrochloride synthesis. ChemicalBook.
- SAFETY D
- SAFETY D
- cis-4-Aminocyclohexanol hydrochloride. ChemicalBook.
- cis-4-(Aminomethyl)cyclohexanol hydrochloride. Crysdot LLC.
- Safety Data Sheet for trans-4-(Aminomethyl)cyclohexanecarboxylic acid. Synquest Labs.
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Vulcanchem.
- trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA)
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